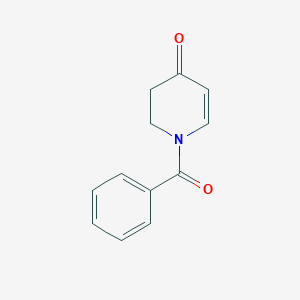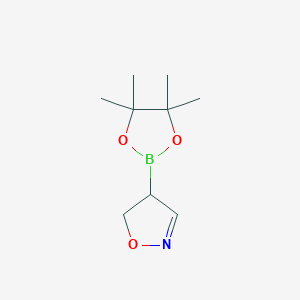
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine is a compound of interest in various fields of scientific research due to its unique structural features and potential applications. This compound consists of a pyrimidine ring substituted with a 3-aminophenyl group and a chlorine atom, making it a versatile molecule for chemical modifications and reactions.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine typically involves a multi-step process. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid derivative with a halogenated pyrimidine under palladium catalysis . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine undergoes various types of chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The amino group can be oxidized to form nitro derivatives or reduced to form secondary amines.
Coupling Reactions: The ethynyl group can participate in coupling reactions with other aromatic or aliphatic compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydride or potassium tert-butoxide in solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
- Substituted pyrimidines with various functional groups.
- Nitro or secondary amine derivatives of the original compound.
- Coupled products with extended aromatic systems.
Wissenschaftliche Forschungsanwendungen
5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethynyl and amino groups can form hydrogen bonds or π-π interactions with target molecules, influencing their function and signaling pathways.
Vergleich Mit ähnlichen Verbindungen
5-((3-Aminophenyl)ethynyl)pyrimidine: Lacks the chlorine atom, which may affect its reactivity and binding properties.
6-Chloro-5-phenylethynylpyrimidine: Lacks the amino group, which may reduce its potential for hydrogen bonding and interactions with biological targets.
5-((3-Nitrophenyl)ethynyl)-6-chloropyrimidin-4-amine: Contains a nitro group instead of an amino group, which may alter its electronic properties and reactivity.
Uniqueness: The presence of both the 3-aminophenyl and 6-chloro substituents in 5-((3-Aminophenyl)ethynyl)-6-chloropyrimidin-4-amine provides a unique combination of electronic and steric effects, making it a versatile compound for various chemical and biological applications.
Eigenschaften
Molekularformel |
C12H9ClN4 |
|---|---|
Molekulargewicht |
244.68 g/mol |
IUPAC-Name |
5-[2-(3-aminophenyl)ethynyl]-6-chloropyrimidin-4-amine |
InChI |
InChI=1S/C12H9ClN4/c13-11-10(12(15)17-7-16-11)5-4-8-2-1-3-9(14)6-8/h1-3,6-7H,14H2,(H2,15,16,17) |
InChI-Schlüssel |
VZVKXPNLIYBOGW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC(=C1)N)C#CC2=C(N=CN=C2Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(R)-2-methyl-1-[4-(trifluoromethyl)phenyl]propylamine](/img/structure/B13984611.png)


![3-Methoxy-4-[methyl(3-phenylpropanoyl)amino]phenylboronic acid](/img/structure/B13984629.png)
![Tris[2-(2-hydroxyethoxy)ethyl] phosphate](/img/structure/B13984647.png)
![1-Oxa-3,8-diazaspiro[4.5]decane](/img/structure/B13984655.png)





